molecular formula C10H7IO3S B13010120 Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13010120
M. Wt: 334.13 g/mol
InChI Key: FHRQCXIDVMTEGZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse applications in various fields, including pharmaceuticals and materials science . The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The presence of the iodine atom can facilitate halogen bonding, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate for designing molecules with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which enhance its reactivity and potential applications in various fields. The iodine atom, in particular, allows for unique substitution reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3

InChI Key

FHRQCXIDVMTEGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O

Origin of Product

United States

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